molecular formula C32H34N2O12 B571416 4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile CAS No. 114414-57-2

4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile

Cat. No.: B571416
CAS No.: 114414-57-2
M. Wt: 638.626
InChI Key: PFCFIEDSKOGCGK-QLKYHASDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile is a potent anthracycline derivative known for its significant anticancer properties. This compound is characterized by the presence of a cyano group and a morpholine ring attached to the anthracycline structure. Anthracyclines, including cyanomorpholinylanthracycline, are widely recognized for their ability to intercalate into DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanomorpholinylanthracycline typically involves the modification of the anthracycline core structure. One common method includes the introduction of a cyano group and a morpholine ring through a series of chemical reactions. The process often starts with the preparation of an anthracycline intermediate, followed by the addition of the cyano group using reagents such as cyanogen bromide. The morpholine ring is then introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of cyanomorpholinylanthracycline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product. The use of advanced technologies and equipment in industrial settings ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline analogs .

Scientific Research Applications

4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile exerts its effects primarily through the intercalation into DNA and inhibition of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and ultimately causing DNA damage and cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile is unique due to its enhanced potency and ability to overcome drug resistance mechanisms. The presence of the cyano group and morpholine ring contributes to its increased efficacy and reduced side effects compared to other anthracyclines .

Properties

CAS No.

114414-57-2

Molecular Formula

C32H34N2O12

Molecular Weight

638.626

IUPAC Name

4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile

InChI

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-15(11-33)12-34)8-22(45-14)46-20-10-32(42,21(36)13-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1

InChI Key

PFCFIEDSKOGCGK-QLKYHASDSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)O)(C(=O)CO)O)N6CCOC(C6)C#N)O

Origin of Product

United States

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